(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent. Another method involves the use of acid chlorides .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated systems for the addition of reagents and control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can then participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the Fmoc group.
Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide synthesis.
Base (e.g., DIPEA): Used to neutralize the reaction mixture during coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides and proteins, where the amino acid sequence is extended by the addition of new amino acids through peptide bonds.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Contains a phenyl group instead of a methoxy group.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid lies in its specific functional groups, which provide distinct reactivity and properties. The methoxy group can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a fluorenyl group, a methoxycarbonyl moiety, and an amino acid backbone, which contribute to its solubility and reactivity. The fluorenyl group enhances cellular uptake and bioavailability, making it a candidate for various therapeutic applications, including anti-inflammatory and anti-cancer activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanism involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Signaling Modulation : It may modulate signaling pathways associated with tumor growth, which is critical in cancer therapy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses .
- Anticancer Potential : Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways like the MAPK/ERK pathway .
- Antimicrobial Properties : The fluorenyl moiety may enhance interaction with microbial membranes, contributing to antimicrobial activity observed in some derivatives.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study published in Molecules, the compound was tested for its ability to inhibit COX enzymes in vitro. Results showed a significant reduction in prostaglandin E2 production in macrophage cultures treated with the compound compared to controls. This suggests a direct role in mediating inflammatory responses .
Case Study: Anticancer Activity
Another study focused on the effects of related compounds on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through activation of caspases and modulation of the Bcl-2 family proteins, highlighting their potential as therapeutic agents against cancer .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673994 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159610-93-2 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159610-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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